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Introduction
Candicidin, a polyene macrolide antibiotic with potent antifungal activity, was first discovered in

1953 from the fermentation broth of Streptomyces griseus. The candicidin complex consists of

several structurally related compounds, with Candicidin D being the major and most active

component. This technical guide provides an in-depth overview of the discovery, fermentation,

extraction, purification, and biosynthesis of Candicidin D, intended to serve as a valuable

resource for researchers and professionals in the fields of natural product chemistry,

microbiology, and drug development.

Fermentation of Streptomyces griseus for
Candicidin D Production
The production of Candicidin D is achieved through submerged fermentation of Streptomyces

griseus. The yield of the antibiotic is highly dependent on the composition of the culture

medium and various fermentation parameters.

Culture Media and Fermentation Conditions
Several media formulations have been developed to optimize the production of candicidin. A

common approach involves a two-stage fermentation process: a seed culture to generate

sufficient biomass, followed by a production culture where the synthesis of the antibiotic occurs.
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Table 1: Exemplary Media Composition for Streptomyces griseus Fermentation

Component Seed Medium (g/L) Production Medium (g/L)

Glucose 10 50

Soy Peptone - 20

Yeast Extract 10 -

K2HPO4 1 0.05

MgSO4·7H2O 0.5 0.5

NaCl 5 5

pH 7.0-7.2 7.5-8.0

Note: The production medium is optimized for secondary metabolite production, with a higher

carbon-to-nitrogen ratio and limited phosphate, which has been shown to be a critical factor.

Key Fermentation Parameters
Temperature: The optimal temperature for both growth and candicidin production is typically

around 28-30°C.

pH: Maintaining the pH of the production culture between 7.5 and 8.0 is crucial for

maximizing the yield.[1]

Aeration and Agitation: Adequate aeration and agitation are necessary to ensure sufficient

oxygen supply for the aerobic Streptomyces griseus.

Inoculum Development: A well-developed seed culture (typically 5-10% v/v) is essential for a

productive fermentation.

Phosphate Concentration: Inorganic phosphate has an inhibitory effect on candicidin

biosynthesis.[1] Therefore, its concentration in the production medium is kept low.

Fermentation Yield
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Under optimized conditions, candicidin yields of up to 4 g/L have been reported in batch

fermentations.[1]

Experimental Workflow for Candicidin D Production
and Isolation
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Caption: Experimental workflow for the production and isolation of Candicidin D.
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Extraction and Purification of Candicidin D
The recovery and purification of Candicidin D from the fermentation broth is a multi-step

process involving extraction and chromatographic techniques.

Initial Extraction
Candicidin is primarily located within the mycelia of Streptomyces griseus.

Protocol 1: n-Butanol Extraction

Harvest: At the end of the fermentation, the culture broth is harvested.

Mycelial Separation: The mycelia are separated from the supernatant by centrifugation or

filtration.

Extraction: The mycelial cake is extracted with n-butanol (typically at a 1:1 v/v ratio) with

vigorous agitation. This process is repeated multiple times to ensure efficient extraction.

Concentration: The n-butanol extracts are pooled and concentrated under reduced pressure

to yield a crude candicidin complex.

Purification of Candicidin D
The crude extract contains a mixture of candicidin analogues and other impurities. Further

purification is required to isolate Candicidin D.

Protocol 2: Solvent Fractionation

Acetone Wash: The crude extract is first washed with acetone to remove more polar

impurities.

Ethanol Extraction: The acetone-insoluble material is then extracted with ethanol. Candicidin

A is more soluble in ethanol, leaving a residue enriched in Candicidin D.

Protocol 3: Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary

phase, which can lead to irreversible adsorption of the analyte.
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Solvent System: A suitable biphasic solvent system is selected. A common system for

polyene macrolides is a mixture of hexane, ethyl acetate, methanol, and water. The exact

ratios are optimized to achieve the desired partition coefficient (K) for Candicidin D.

Operation: The crude or partially purified candicidin extract is dissolved in a suitable solvent

and injected into the CPC instrument. The separation is achieved based on the differential

partitioning of the components between the stationary and mobile liquid phases.

Fraction Collection: Fractions are collected and analyzed (e.g., by HPLC) to identify those

containing pure Candicidin D.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is often the final step to obtain highly pure Candicidin D.

Column: A reversed-phase C18 column is typically used.

Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a

modifier like formic acid or ammonium acetate, is employed for elution.

Detection: The elution profile is monitored using a UV detector, typically at wavelengths

around 380-410 nm where heptaenes like Candicidin D have strong absorbance.

Fraction Collection: The peak corresponding to Candicidin D is collected.

Lyophilization: The collected fraction is lyophilized to obtain pure Candicidin D as a powder.

Table 2: Hypothetical Purification Table for Candicidin D
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Purification
Step

Total
Protein
(mg)

Total
Activity
(Units)

Specific
Activity
(Units/mg)

Yield (%)
Purification
Fold

Crude Extract 5000 1,000,000 200 100 1

Acetone

Wash
3000 950,000 317 95 1.6

Ethanol

Extraction
1500 850,000 567 85 2.8

CPC 200 600,000 3000 60 15

Preparative

HPLC
50 500,000 10000 50 50

Note: The values in this table are illustrative and will vary depending on the specific

fermentation and purification conditions. "Units" refer to a measure of antifungal activity.

Biosynthesis of Candicidin D
Candicidin D is a polyketide synthesized by a Type I modular polyketide synthase (PKS)

pathway.[2]

Key Biosynthetic Steps
Starter Unit Formation: The biosynthesis is initiated with the formation of p-aminobenzoic

acid (PABA) from the shikimate pathway. PABA is then activated to its CoA thioester.

Polyketide Chain Assembly: The PKS enzyme complex catalyzes the sequential

condensation of extender units, which are malonyl-CoA (derived from acetate) and

methylmalonyl-CoA (derived from propionate). The growing polyketide chain is passed from

one module of the PKS to the next.

Post-PKS Modifications: After the full-length polyketide chain is assembled and released

from the PKS, it undergoes a series of modifications, including:

Cyclization: The linear polyketide chain is cyclized to form the macrolactone ring.
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Oxidation: A cytochrome P450 monooxygenase is responsible for specific hydroxylations

on the macrolide ring.

Glycosylation: The final step is the attachment of a mycosamine sugar moiety, which is

synthesized from glucose-6-phosphate, to the macrolactone ring by a glycosyltransferase.

Biosynthetic Pathway of Candicidin D

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b606466?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursor Supply

Polyketide Synthesis

Post-PKS Modification

Shikimate Pathway

p-Aminobenzoic Acid (PABA)

PABA-CoA (Starter Unit)

Acetate -> Malonyl-CoA

Type I Polyketide Synthase (PKS)
(Sequential condensation of

Malonyl-CoA & Methylmalonyl-CoA)

Propionate -> Methylmalonyl-CoA Glucose-6-P -> TDP-Mycosamine

Glycosylation (Glycosyltransferase)

Linear Polyketide Chain

Cyclization (Thioesterase)

Candicidin Aglycone

Oxidation (P450 Monooxygenase)

Hydroxylated Candicidin Aglycone

Candicidin D

Click to download full resolution via product page

Caption: Biosynthetic pathway of Candicidin D in Streptomyces griseus.
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Conclusion
The discovery and development of Candicidin D from Streptomyces griseus represent a

significant milestone in the field of antifungal antibiotics. This technical guide has provided a

comprehensive overview of the key processes involved, from fermentation to purification and

the underlying biosynthetic pathway. Further research into the genetic regulation of the

candicidin biosynthetic gene cluster and the optimization of fermentation and purification

processes holds the potential for improved yields and the generation of novel, more effective

antifungal agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b606466?utm_src=pdf-body
https://www.benchchem.com/product/b606466?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC429103/
https://pubmed.ncbi.nlm.nih.gov/12664141/
https://www.benchchem.com/product/b606466#candicidin-d-discovery-and-isolation-from-streptomyces-griseus
https://www.benchchem.com/product/b606466#candicidin-d-discovery-and-isolation-from-streptomyces-griseus
https://www.benchchem.com/product/b606466#candicidin-d-discovery-and-isolation-from-streptomyces-griseus
https://www.benchchem.com/product/b606466#candicidin-d-discovery-and-isolation-from-streptomyces-griseus
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b606466?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

